molecular formula C21H14BrN3OS2 B328492 N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide

Cat. No.: B328492
M. Wt: 468.4 g/mol
InChI Key: KWPOJJWLBMGCKK-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14BrN3OS2

Molecular Weight

468.4 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide

InChI

InChI=1S/C21H14BrN3OS2/c22-15-9-5-13(6-10-15)19(26)25-21(27)23-16-11-7-14(8-12-16)20-24-17-3-1-2-4-18(17)28-20/h1-12H,(H2,23,25,26,27)

InChI Key

KWPOJJWLBMGCKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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